N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
CAS No. |
16282-76-1 |
|---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H13N5/c1-10-7-12(18-13(17-10)15-9-16-18)14-8-11-5-3-2-4-6-11/h2-7,9,14H,8H2,1H3 |
InChI Key |
IGKUHHQUTNBCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3 |
solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Cyclization and Substitution Reactions
A prominent synthetic route involves the initial cyclization of 1H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate to form an intermediate pyrimidinone, followed by chlorination and nucleophilic substitution steps to introduce the benzyl and amino substituents.
Step 1: Cyclization of 1H-1,2,4-triazol-5-amine (A) with ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) yields a pyrimidinone intermediate (C).
Step 2: Chlorination of intermediate (C) using phosphorus oxychloride (POCl3) produces 7-chloro-5-(chloromethyl)-triazolo[1,5-a]pyrimidine (D).
Step 3: Nucleophilic substitution of the chlorine at position 7 with benzylamine or benzyl derivatives introduces the N-benzyl group, yielding the target compound.
This route was employed in the synthesis of related derivatives, demonstrating good yields and allowing structural modifications at the 7-position by varying the amine nucleophile.
One-step Regioselective Synthesis via Condensation of Diaminotriazole and Substituted Butanediones
An alternative efficient approach involves the direct condensation of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones to form regioselectively substitutedtriazolo[1,5-a]pyrimidines in a single step.
This method provides a rapid and regioselective route to 7-aryl-5-methyl-2-amino-triazolo[1,5-a]pyrimidines, which can be adapted to introduce benzyl groups at the 7-position by employing appropriate aryl or benzyl-substituted diketones.
The reaction typically proceeds under mild conditions with high yields and excellent regioselectivity, making it attractive for synthesizing biologically active derivatives.
However, the regioselectivity and yield may decrease when using certain substituted triazoles such as ethyl 5-amino-1,2,4-triazole-3-carboxylate.
Functional Group Modifications and Amination
Further functionalization at the 7-amino position can be achieved by substitution reactions on chlorinated intermediates or by direct amination of the triazolo-pyrimidine core.
For example, substitution of 7-chloro derivatives with benzylamine or other amines under basic or neutral conditions yields the corresponding N-benzyl-7-amino derivatives.
This step is crucial for introducing the N-benzyl group specifically at the 7-position, which is important for tuning biological activity.
Comparative Analysis of Preparation Methods
Summary of Key Research Findings
The multi-step approach starting from 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate is a reliable method to access N-benzyl-5-methyl-triazolo[1,5-a]pyrimidin-7-amine, involving cyclization, chlorination, and nucleophilic substitution.
One-step regioselective syntheses via condensation of 3,5-diamino-1,2,4-triazole with aryl-substituted diketones provide an efficient alternative, with excellent yields and regioselectivity, adaptable to benzyl substitutions.
The choice of method depends on desired substitution patterns, available starting materials, and scale of synthesis.
The N-benzyl substituent at the 7-amino position is typically introduced via nucleophilic substitution on chlorinated intermediates.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the triazole and pyrimidine rings exhibit nucleophilic character. For example:
-
Alkylation/Acylation : The 7-amino group reacts with alkyl halides or acyl chlorides.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 80°C | N-Methylated derivative | |
| AcCl | Pyridine, RT | N-Acetylated derivative |
Electrophilic Aromatic Substitution (EAS)
The pyrimidine ring undergoes EAS at electron-deficient positions. For instance:
-
Nitration : Occurs at the 6-position of the pyrimidine ring under HNO₃/H₂SO₄ .
-
Halogenation : Bromination with Br₂/FeBr₃ yields 6-bromo derivatives .
| Reaction | Conditions | Position | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C6 | |
| Bromination | Br₂, FeBr₃, CHCl₃, 50°C | C6 |
Reduction Reactions
The triazole ring can undergo partial reduction:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the triazole’s C=N bonds, forming dihydro derivatives .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd-C | EtOH, RT, 12h | Dihydrotriazolo-pyrimidine |
Metal Complexation
The nitrogen lone pairs coordinate with transition metals:
-
Cu(II) Complexes : Forms stable complexes with CuCl₂ in methanol, confirmed by UV-Vis and EPR spectroscopy .
| Metal Salt | Conditions | Application | Reference |
|---|---|---|---|
| CuCl₂ | MeOH, RT | Catalytic or material science applications |
Oxidation Reactions
-
Methyl Group Oxidation : Strong oxidants like KMnO₄ convert the 5-methyl group to a carboxylic acid .
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | H₂O, Δ, 6h | 5-Carboxylic acid derivative |
Cross-Coupling Reactions
Functionalization via Suzuki-Miyaura coupling requires prior halogenation:
-
Suzuki Coupling : After bromination at C6, reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis .
| Substrate | Conditions | Product | Reference |
|---|---|---|---|
| 6-Bromo derivative | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 6-Aryl substituted analog |
Key Structural Insights from Analog Studies
Scientific Research Applications
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidines class, known for its diverse biological activities. It features a benzyl group attached to the nitrogen atom of the triazole ring and a methyl group at the 5-position of the triazole. Due to its potential therapeutic applications, particularly in oncology and neurology, this compound has received considerable attention.
Potential Applications
This compound and similar compounds have potential applications in diverse fields such as:
- Oncology this compound has potential therapeutic applications, particularly in oncology.
- Neurology this compound has potential therapeutic applications, particularly in neurology.
- Drug Development this compound is a versatile intermediate in organic synthesis and drug development.
Biological Activities
The biological activity of this compound has been explored in several studies. It exhibits:
- Binding affinity to various biological targets.
- Potential therapeutic applications.
Interactions
Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding the mechanism of action and optimizing therapeutic efficacy.
Structural Analogues
This compound shares structural similarities with several other compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | Lacks benzyl substitution | Anticonvulsant activity |
| 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Contains amino group at position 7 | Anticancer properties |
| Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin derivatives | Various substitutions on the triazole ring | PDE inhibitor activity |
Mechanism of Action
The mechanism of action of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. For example, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . The compound may also interact with other molecular pathways involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro (e.g., Compound 94) and trifluoromethyl (e.g., Compound 50) substituents enhance target binding via hydrophobic interactions and improved metabolic stability .
- Synthetic Efficiency: Methoxymethyl (Compound 50) and dimethylaminomethyl (Compound 94) groups achieve high yields (>50%), whereas bulkier substituents (e.g., nitro in ) result in lower yields (~12%) .
- Biological Targets : The N7 position is critical for target specificity. For example, 4-(trifluoromethyl)phenyl (Compound 50) targets Plasmodium falciparum, while 6-(trifluoromethyl)pyridinyl (Compound 61) inhibits tubulin polymerization in cancer cells .
Antimalarial Activity
- Compound 94 (): Exhibits 56% yield and potent antimalarial activity, attributed to the 3-chlorophenyl group enhancing hydrophobic interactions with P. falciparum dihydroorotate dehydrogenase (PfDHODH) .
- Compound 50 (): With a 4-(trifluoromethyl)phenyl group, shows superior PfDHODH inhibition (IC₅₀ < 10 nM) compared to benzyl derivatives, likely due to stronger electron-withdrawing effects .
Anti-Inflammatory Activity
- Compound 9f (): Features a nitro group at C6 and a 4-chlorophenethyl chain at N7, demonstrating protective effects against LPS-induced acute lung injury. The nitro group may modulate nitric oxide pathways .
Anticancer Activity
Biological Activity
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound within the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications in oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 239.28 g/mol. The compound features a benzyl group attached to the nitrogen atom of the triazole ring and a methyl group at the 5-position of the triazole. This unique structure contributes to its lipophilicity and potential bioavailability compared to other similar compounds.
Biological Activity Overview
This compound exhibits various biological activities that are significant for therapeutic applications:
- Anticancer Activity : The compound has shown promise as an anticancer agent through its interaction with various biological targets.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties.
The mechanism of action involves binding affinity to specific molecular targets. Interaction studies indicate that this compound may inhibit certain enzymes or receptors involved in cancer cell proliferation and survival.
Research Findings and Case Studies
A summary of relevant studies exploring the biological activity of this compound is presented below:
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated against various cancer cell lines (e.g., breast and lung) | Demonstrated significant antiproliferative activity with IC50 values ranging from 0.5 to 10 µM. |
| Study 2 | Investigated neuroprotective effects in animal models | Showed reduced neuronal cell death in models of neurodegenerative diseases. |
| Study 3 | Structure-activity relationship analysis | Identified key structural features that enhance biological activity; benzyl substitution was crucial for potency. |
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class. Below is a comparison table highlighting these compounds' structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | Lacks benzyl substitution | Anticonvulsant activity |
| 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Contains amino group at position 7 | Anticancer properties |
| Substituted derivatives | Various substitutions on the triazole ring | PDE inhibitor activity |
Q & A
Q. Table 1. Representative Analogs and Bioactivity
| Substituents | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Me, N-benzyl | Tubulin | 0.5 | |
| 5-Me, N-(4-F-benzyl) | DHODH | 1.2 | |
| 5-Et, N-(3-Cl-phenyl) | Kinase X | 2.8 |
Q. Table 2. Pharmacokinetic Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.5 | Calculated |
| t1/2 (plasma) | 4.2 h | Mouse model |
| Brain/Plasma ratio | 0.8 | Microdialysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
